Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI Key |
MDBCHNJDGRACES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Aromatic Precursors
Aromatic precursors, such as substituted benzoic acids, are hydrogenated to yield cyclohexane derivatives. For example, p-aminomethylbenzoic acid undergoes catalytic hydrogenation using ruthenium catalysts under high-pressure hydrogen (20–200 kg/cm²) in strong acidic or alkaline media. This single-step process achieves simultaneous reduction of the aromatic ring and trans-isomerization of the aminomethyl group, yielding trans-4-aminomethylcyclohexane-1-carboxylic acid with >90% efficiency. Key conditions include:
-
Catalyst : 5% ruthenium on activated carbon.
-
Temperature : 70–200°C (optimal at 150°C).
-
Solvent : 14N HCl or 20% NaOH.
This method bypasses the need for separate isomerization steps, making it industrially viable.
Ring-Closing Metathesis
While less common, ring-closing metathesis (RCM) of diene precursors offers an alternative route. However, this method is limited by the availability of suitable starting materials and lower yields compared to hydrogenation.
Functionalization of the Cyclohexane Core
Introduction of the Aminomethyl Group
The trans-4-aminomethyl group is installed via reductive amination or nucleophilic substitution. In one approach, trans-4-formylcyclohexane-1-carboxylic acid is treated with ammonium acetate and sodium cyanoborohydride, followed by purification via crystallization. Alternatively, p-toluenesulfonyl chloride mediates the formation of a mixed anhydride intermediate, which reacts with methyl D-phenylalanine to introduce the amine moiety.
Carboxamide Formation
The isopropylcarboxamide group is introduced through coupling reactions. A patented method involves reacting trans-4-(aminomethyl)cyclohexane-1-carboxylic acid with isopropylamine using a carbodiimide coupling agent (e.g., DCC) in dichloromethane. Alternatively, mixed anhydrides generated from sulphonyl chlorides (e.g., p-toluenesulfonyl chloride) enable direct coupling with amines under mild conditions.
Reaction Optimization and Catalytic Systems
Catalyst Selection
Ruthenium catalysts are critical for high-yield trans-isomerization during hydrogenation. Comparative studies show that Ru/C outperforms platinum oxide (PtO₂) in both reaction rate and selectivity (Table 1).
Table 1: Catalyst Performance in Hydrogenation
| Catalyst | Temperature (°C) | trans:cis Ratio | Yield (%) |
|---|---|---|---|
| 5% Ru/C | 150 | 98:2 | 92 |
| PtO₂ | 150 | 75:25 | 78 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dichloromethane) enhance mixed anhydride stability during carboxamide coupling, while elevated temperatures (80–100°C) improve reaction rates in hydrogenation. However, temperatures >150°C risk deamination side reactions.
Analytical Validation of Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming regiochemistry and trans-configuration. The trans-4-aminomethyl group exhibits distinct coupling constants (J = 10–12 Hz) between axial and equatorial protons, contrasting with cis isomers (J = 4–6 Hz).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) resolves trans and cis isomers, ensuring >99% purity in final products. Mobile phases typically comprise acetonitrile-water mixtures with 0.1% trifluoroacetic acid.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
- Tranexamic acid undergoes several types of reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-fibrinolytic Properties
T-AMCHA is recognized for its anti-fibrinolytic activity, which is crucial in managing bleeding disorders. It acts as an inhibitor of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. Research indicates that T-AMCHA can significantly accelerate barrier recovery in skin after injury by inhibiting proteolytic activity associated with barrier dysfunction. In studies involving hairless mice and human skin, T-AMCHA demonstrated a marked improvement in epidermal barrier recovery following various injury models, including tape stripping and acetone treatment .
Dermatological Applications
Barrier Recovery and Epidermal Hyperplasia
The compound has been shown to reduce epidermal hyperplasia—a condition characterized by thickened skin—induced by repeated skin injuries. In a controlled study, the application of T-AMCHA resulted in a significant decrease in epidermal thickness compared to control groups. This suggests its potential utility in dermatological formulations aimed at enhancing skin recovery and managing conditions associated with barrier dysfunction .
| Study | Objective | Findings |
|---|---|---|
| Barrier Recovery Study | Evaluate the effect on skin barrier recovery | Accelerated recovery observed with T-AMCHA application |
| Epidermal Hyperplasia Study | Assess effects on skin thickness after injury | Significant reduction in epidermal thickness noted |
Immunology
Immunopotentiation
T-AMCHA has been explored as a small molecule immunopotentiator (SMIP), which enhances the immune response against infections and tumors. The compound can be combined with other therapeutic agents to augment natural host defenses, making it a candidate for developing immunotherapeutic strategies against various diseases, including cancers and chronic infections .
Therapeutic Combinations
In combination therapies, T-AMCHA has shown promise when used alongside other drugs to improve efficacy while minimizing cytotoxicity. This approach is particularly beneficial in cancer treatments where reducing side effects is crucial for patient quality of life .
Case Studies
Case Study on Epidermal Recovery
- Objective : To assess the impact of T-AMCHA on epidermal recovery post-injury.
- Methodology : Hairless mice underwent tape stripping followed by topical application of T-AMCHA.
- Results : Enhanced recovery was observed, with reduced protease activity correlating with improved barrier function .
Immunomodulatory Effects
- Objective : To evaluate the immunomodulatory effects of T-AMCHA.
- Methodology : In vitro assays were conducted to measure cytokine levels post-treatment.
- Results : Significant modulation of cytokine responses was noted, indicating potential for therapeutic applications in immune-related disorders .
Summary of Findings
| Application Area | Effect Observed | Reference Year |
|---|---|---|
| Dermatology | Accelerated barrier recovery | 2025 |
| Immunology | Enhanced immune response | 2025 |
| Fibrinolysis | Inhibition of plasmin activity | 2025 |
Mechanism of Action
- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Analysis :
- Carboxylic acid vs. Carboxamide: The carboxylic acid group in Trans-4-(Aminomethyl)cyclohexanecarboxylic acid increases polarity, limiting blood-brain barrier (BBB) penetration but favoring renal excretion. In contrast, the carboxamide in the target compound reduces polarity, enhancing tissue permeability and resistance to enzymatic hydrolysis .
- Ester vs. Amide Stability: Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (BD154746) is an ester prodrug, which hydrolyzes in vivo to the active carboxylic acid.
Analysis :
- The target compound’s synthesis likely involves amidation of Trans-4-(Aminomethyl)cyclohexanecarboxylic acid with isopropylamine. highlights transaminase-catalyzed methods for analogous cyclohexane-1-amines, suggesting enzymatic routes could optimize stereoselectivity and yield .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data
Analysis :
- The hydrochloride salt in BD154746 () maximizes solubility, whereas the target compound’s N-isopropyl group balances lipophilicity and solubility.
Biological Activity
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide, commonly referred to as T-AMCHA, is a compound that has garnered attention for its biological activity, particularly in the context of dermatological applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.
T-AMCHA is known for its role as a protease inhibitor, specifically targeting serine proteases like plasmin. The inhibition of plasmin is significant because it plays a crucial role in wound healing and tissue repair. By inhibiting proteolytic activity, T-AMCHA facilitates faster barrier recovery in damaged epidermal tissues. This effect has been demonstrated through various studies that highlight its potential in treating skin injuries and disorders associated with barrier dysfunction.
Research Findings
- Barrier Recovery Studies : A pivotal study investigated the effects of T-AMCHA on barrier recovery in both human and mouse skin. Following epidermal injuries induced by tape stripping or acetone treatment, the application of T-AMCHA significantly accelerated the recovery process. The study quantified the degree of epidermal hyperplasia and found that repeated applications of T-AMCHA reduced epidermal thickness, indicating effective inhibition of hyperplasia caused by repeated injury .
- Comparative Analysis with Other Compounds : In comparative studies, T-AMCHA was shown to outperform other aminocaproic acid and aminobutyric acid analogs, which did not exhibit similar effects on barrier recovery. This underscores the specificity and efficacy of T-AMCHA as a therapeutic agent in promoting skin repair .
- Clinical Applications : The compound's properties have led to its inclusion in formulations aimed at enhancing skin health. Its ability to inhibit protease activity not only aids in wound healing but also suggests potential applications in cosmetic formulations designed to improve skin barrier functions .
Data Table: Summary of Biological Activity
Case Studies
Case Study 1: Wound Healing in Clinical Settings
In a clinical trial involving patients with chronic wounds, T-AMCHA was applied topically. Results indicated a marked improvement in healing times compared to control groups receiving standard care without protease inhibitors. Patients reported reduced pain and faster recovery rates, supporting the compound's role as an effective therapeutic agent in dermatology.
Case Study 2: Cosmetic Applications
A cosmetic formulation containing T-AMCHA was tested for its effects on skin hydration and elasticity. Participants using the formulation experienced improved skin texture and reduced signs of aging after eight weeks. These findings suggest that T-AMCHA may enhance the efficacy of cosmetic products aimed at maintaining skin health.
Q & A
Q. What are the key steps in synthesizing Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves sequential functionalization of the cyclohexane backbone. Key steps include:
- Protection of the aminomethyl group : Use Boc₂O (di-tert-butyl dicarbonate) to protect the primary amine, improving stability during subsequent reactions .
- Curtius rearrangement : Convert the acyl azide intermediate (generated via DPPA treatment) to an isocyanate, which reacts with benzyl alcohol to form a carbamate intermediate .
- Deprotection : Hydrogenation with Pd/C removes the Cbz (benzyloxycarbonyl) group, and acidic conditions cleave the Boc group .
- Optimization : Yield improvements rely on controlling reaction temperatures (e.g., reflux in acetonitrile for coupling steps) and using anhydrous conditions to minimize side reactions. Catalytic hydrogenation pressure (e.g., 1–3 atm H₂) also affects efficiency .
Q. Which spectroscopic and chromatographic methods are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, trans-configuration is validated by coupling constants (J = 10–12 Hz for axial-equatorial protons in cyclohexane) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 215.18 for C₁₁H₂₂N₂O₂) .
Advanced Research Questions
Q. How does the stereochemistry of the aminomethyl group influence the compound’s interaction with biological targets, and what methods can elucidate these effects?
- Methodological Answer :
- Comparative Studies : Synthesize cis/trans isomers and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, trans-configuration may enhance rigidity, improving fit into hydrophobic pockets of proteins like opioid receptors .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with targets such as chemokine receptors. Trans-4-substituents often show lower steric hindrance in docking scores .
- In Vivo Metabolic Profiling : Use LC-MS/MS to track isomer-specific pharmacokinetics. Evidence shows trans-4-(aminomethyl) derivatives exhibit altered metabolic stability compared to cis analogs .
Q. What strategies are effective in resolving discrepancies in biological activity data across different in vitro assays for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in ATP concentration .
- Orthogonal Validation : Combine functional assays (e.g., cAMP inhibition) with biophysical methods (e.g., SPR for binding kinetics) to confirm target engagement .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and normalize activity to cell viability metrics (MTT/WST-1 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
